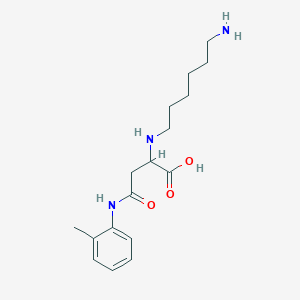
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid, also known as AHOB or Tolimidone, is a small molecule drug that has been widely studied for its potential therapeutic applications. It is a derivative of the amino acid L-lysine and belongs to the class of compounds known as imidazolidinones.
Wissenschaftliche Forschungsanwendungen
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve vascular function. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
Wirkmechanismus
The exact mechanism of action of 2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis, protein synthesis, and signal transduction. This compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, and protein kinase C, an enzyme that is involved in signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, reduce blood pressure, improve vascular function, have neuroprotective effects, and improve cognitive function. This compound has also been shown to have antioxidant properties and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to using this compound in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Additionally, there is interest in studying the potential therapeutic applications of this compound in other diseases, such as diabetes and inflammation. Finally, there is interest in studying the safety and toxicity of this compound in animal models and in humans.
Synthesemethoden
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid can be synthesized by the reaction of o-toluidine with 6-aminohexanoic acid, followed by the addition of N-carboxyanhydride of L-lysine, and finally, the reduction of the intermediate product with sodium borohydride. The purity of the synthesized product can be checked by thin-layer chromatography and high-performance liquid chromatography.
Eigenschaften
IUPAC Name |
2-(6-aminohexylamino)-4-(2-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13-8-4-5-9-14(13)20-16(21)12-15(17(22)23)19-11-7-3-2-6-10-18/h4-5,8-9,15,19H,2-3,6-7,10-12,18H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMTZUHJUJMBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

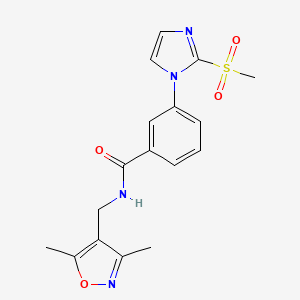
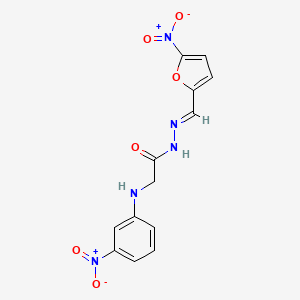
![2-benzyl-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2583908.png)

![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]benzenesulfonamide](/img/structure/B2583912.png)
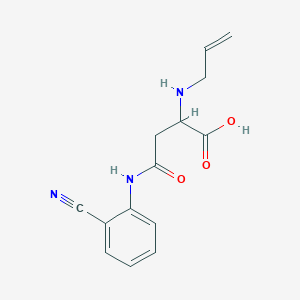
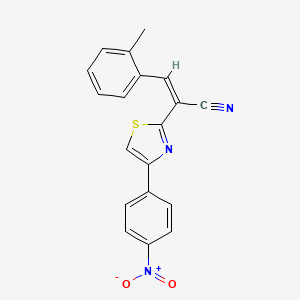

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2583919.png)
![4-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2583920.png)
![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2583922.png)
![3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2583923.png)
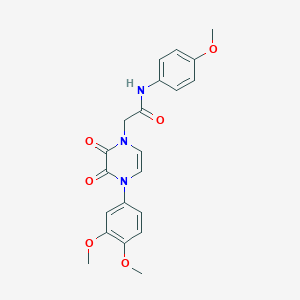
![2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2583925.png)